Silenoside C

Description

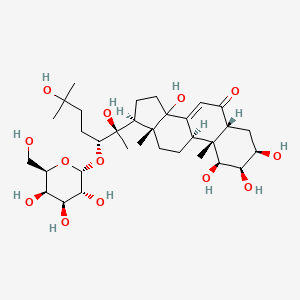

Structure

2D Structure

3D Structure

Properties

CAS No. |

83207-65-2 |

|---|---|

Molecular Formula |

C33H54O13 |

Molecular Weight |

658.8 g/mol |

IUPAC Name |

(1S,2R,3R,5R,9R,10R,13R,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-1,2,3,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C33H54O13/c1-29(2,42)9-8-22(46-28-26(40)25(39)24(38)20(14-34)45-28)32(5,43)21-7-11-33(44)16-12-18(35)17-13-19(36)23(37)27(41)31(17,4)15(16)6-10-30(21,33)3/h12,15,17,19-28,34,36-44H,6-11,13-14H2,1-5H3/t15-,17-,19+,20+,21-,22+,23+,24-,25-,26+,27+,28+,30+,31+,32+,33?/m0/s1 |

InChI Key |

IOJDAWSWQWSBHN-JRCWSXPQSA-N |

SMILES |

CC12CCC3C(=CC(=O)C4C3(C(C(C(C4)O)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3([C@@H]([C@@H]([C@@H](C4)O)O)O)C)C1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(C(C(C(C4)O)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Synonyms |

3-O-alpha-L-arabinopyranosyl(1->3)-(B-D-galactopyranosyl(1->2))-B-D-glucuronopyranosyl-3B-16alpha-dihydroxy-23-oxo-olean-12-en-28-oic acid 28-O-beta-D-xylopyranosyl(1->4)-(beta-D-glucopyranosyl(1->2))-alpha-L-rhamnopyranosyl(1->2)-beta-D-fucopyranoside silenoside C |

Origin of Product |

United States |

Occurrence and Botanical Sources of Silenoside C

Isolation from Silene brahuica

Silenoside C has been successfully isolated from the roots of Silene brahuica redalyc.orgnih.govlookchem.comyok.gov.trresearchgate.net. This species, native to regions spanning Iran, Central Asia, and Pakistan, is recognized as a source of various bioactive compounds, including phytoecdysteroids redalyc.orgresearchgate.netkew.org. Research has identified this compound from S. brahuica as a galactoside, specifically described as 22-O-α-D-galactopyranosylintegristerone A redalyc.orgyok.gov.tr. The isolation efforts by researchers such as Saatov and colleagues have been instrumental in characterizing this compound and other related compounds from this plant yok.gov.tr.

Isolation from Silene vulgaris

Silene vulgaris, commonly known as Bladder Campion, is another significant botanical source from which this compound has been isolated nih.govresearchgate.netacs.orgnih.gov. Studies have identified this compound as one of three new triterpenoid (B12794562) saponins (B1172615), collectively named silenosides A-C, obtained from the roots of this species nih.govresearchgate.netacs.org. The structural elucidation of this compound, performed through spectral and chemical methodologies, reveals a complex composition. Its structure features a triterpenoid aglycone, identified as gypsogenin (B1672572) (3β-hydroxy-23-oxo-olean-12-en-28-oic acid), which is attached to an elaborate carbohydrate chain. This sugar moiety comprises units such as arabinose, galactose, glucuronic acid, xylose, glucose, rhamnose, and fucose acs.orgontosight.ai.

Distribution across Silene Species

The genus Silene, belonging to the Caryophyllaceae family, is known for its extensive phytochemical diversity, with over 700 species distributed globally, particularly in the temperate zones of the Northern Hemisphere redalyc.orgkew.orgmdpi.comsemanticscholar.orgwikipedia.orgdntb.gov.ua. These plants are a rich reservoir of secondary metabolites, including a wide array of phytoecdysteroids and triterpenoid saponins redalyc.orgresearchgate.netmdpi.comsemanticscholar.orgdntb.gov.ua. This compound has been specifically identified in Silene brahuica and Silene vulgaris redalyc.orgnih.govlookchem.comyok.gov.trresearchgate.netnih.govresearchgate.netacs.orgnih.gov. Beyond this compound, other related compounds, such as silenosides A, B, D, and E, along with various other triterpenoid saponins and phytoecdysteroids, have been isolated from different Silene species, including S. rubicunda, S. szechuensis, and S. viscidula, underscoring the genus's broad chemical variability researchgate.netmdpi.comsemanticscholar.orgyok.gov.tr.

Ethnobotanical Context of Source Plants

The plants from which this compound is derived have a history of use in traditional practices.

Silene vulgaris (Bladder Campion):

Culinary Use: Young shoots and leaves of Silene vulgaris are traditionally consumed in various Mediterranean cuisines, often prepared raw in salads or cooked in dishes. In Italy, the plant is even celebrated with a dedicated festival songofthewoods.comforagerchef.com.

Medicinal Use: Historically, Bladder Campion has been recognized in folk medicine for its emollient, diuretic, soothing, sedative, tonic, and pain-relieving properties foragerchef.comagfonds.lvqjure.com. Traditional applications include the treatment of skin conditions, digestive ailments such as chronic gastritis, dysentery, chronic bronchitis, kidney and bladder issues, and as a sedative agent agfonds.lvnih.gov. The saponins present in the roots have also been utilized for their soap-like properties songofthewoods.comforagerchef.com. Furthermore, folk medicine practices include its use for liver diseases nih.gov.

Silene brahuica :

This species, native to regions including Iran and Central Asia, is a documented source of phytoecdysteroids redalyc.orgresearchgate.netkew.org.

Research has explored preparations derived from Silene brahuica for their potential as "actoprotector means," suggesting an interest in their physiological effects redalyc.orgdntb.gov.ua. While specific traditional medicinal applications for S. brahuica are less extensively detailed in the available literature compared to S. vulgaris, its role as a producer of biologically active compounds is well-established redalyc.orgyok.gov.trresearchgate.net.

Advanced Methodologies for Isolation and Structural Elucidation

Extraction Techniques from Plant Material

The initial and critical step in obtaining Silenoside C is its efficient extraction from plant tissues. nih.gov The primary goal of extraction is to liberate the target compound from the cellular matrix into a solvent. nih.gov Common practices involve the use of dried and powdered plant material to maximize the surface area for solvent contact, thereby enhancing extraction efficiency. nih.govresearchgate.net

A variety of solvents and methods can be employed, with the choice depending on the polarity of the target compound and the nature of the plant material. nih.gov For saponins (B1172615) like this compound, polar solvents are generally preferred. Methanol, ethanol, or aqueous mixtures of these alcohols are frequently used as the initial extractant. nih.govnih.gov

Common Extraction Methods:

| Extraction Method | Description | Common Solvents |

| Maceration | Coarsely powdered plant material is soaked in a solvent in a sealed container at room temperature for an extended period, often with periodic stirring. researchgate.netnih.gov | Methanol, ethanol, water, or mixtures thereof. nih.govnih.gov |

| Soxhlet Extraction | A continuous extraction method where fresh solvent is repeatedly passed over the plant material, which is beneficial for efficient mass transfer. frontiersin.org | Methanol, ethanol. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to disrupt cell walls, which can reduce extraction time and solvent consumption. researchgate.net | Methanol, ethanol. |

Following the initial extraction, the solid plant material is separated from the liquid extract, typically by filtration. The resulting filtrate, containing a complex mixture of phytochemicals including this compound, is then concentrated, often under reduced pressure, to yield a crude extract ready for further purification. nih.govresearchgate.net

Chromatographic Separation Strategies

Due to the complexity of plant extracts, which contain numerous compounds with varying polarities, a single separation technique is rarely sufficient to isolate a pure compound like this compound. nih.gov Therefore, a combination of different chromatographic methods is typically employed in a sequential manner. nih.govmpg.de

Open Column Chromatography (Silica Gel, Sephadex LH-20, RP-18)

Open column chromatography is a fundamental technique for the initial fractionation of the crude extract. jackwestin.com In this method, the stationary phase is packed into a vertical glass column, and the mobile phase (solvent) moves down through the column by gravity or under low pressure. jackwestin.com

Silica (B1680970) Gel: A polar adsorbent, silica gel is widely used for normal-phase chromatography. nih.govumich.edu It effectively separates compounds based on their polarity, with more polar compounds having a stronger affinity for the silica gel and thus eluting later than less polar compounds. libretexts.org

Sephadex LH-20: This lipophilic, size-exclusion chromatography medium is prepared by hydroxypropylation of dextran (B179266) beads. sigmaaldrich.comcytivalifesciences.com It is particularly useful for separating small biomolecules like steroids, terpenoids, and lipids in organic solvents. sigmaaldrich.com Its dual hydrophilic and lipophilic nature allows for effective fractionation. sigmaaldrich.com

RP-18 (Reversed-Phase C18): In reversed-phase chromatography, the stationary phase is non-polar (e.g., silica modified with C18 alkyl chains), and a polar mobile phase is used. nih.govlibretexts.org This technique is suitable for separating a wide range of compounds and is often used in the purification of saponins. mdpi.com

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is a preparative chromatographic technique that utilizes a vacuum to accelerate the flow of the mobile phase through the column. juniperpublishers.comslideshare.net This method is considered efficient for both crude and fine separations of complex mixtures. juniperpublishers.com Typically, TLC-grade silica gel is used as the stationary phase. juniperpublishers.com The application of a vacuum allows for faster separations compared to traditional gravity-fed column chromatography. slideshare.net The process involves a stepwise gradient of solvents with increasing polarity to elute different fractions. slideshare.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of the separation and to assess the purity of the isolated fractions. libretexts.orgwikipedia.org It involves a stationary phase, such as silica gel, coated onto a flat support like a glass or aluminum plate. wikipedia.orgsigmaaldrich.com The sample is spotted onto the plate, which is then placed in a chamber with a suitable solvent system (mobile phase). umich.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. wikipedia.org The resulting spots can be visualized under UV light or by using staining reagents. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly improved form of column chromatography that uses high pressure to force the solvent through a column with very small particle sizes. libretexts.orgwikipedia.org This results in much faster and more efficient separations with higher resolution compared to open column techniques. libretexts.orgopenaccessjournals.com HPLC is a powerful tool for the final purification of compounds like this compound. nih.govresearchgate.net Both normal-phase and reversed-phase HPLC can be utilized, with reversed-phase being more common. libretexts.orgwikipedia.org The output, a chromatogram, shows peaks corresponding to the separated components, allowing for their collection. wikipedia.org

Typical HPLC System Components:

| Component | Function |

| Pump | Delivers the mobile phase at a high and constant pressure. wikipedia.org |

| Injector | Introduces the sample into the mobile phase stream. wikipedia.org |

| Column | Contains the stationary phase where separation occurs. wikipedia.org |

| Detector | Detects the separated components as they elute from the column. wikipedia.org |

| Data System | Processes the detector signal and generates the chromatogram. wikipedia.org |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with particle sizes of less than 2 µm. eag.comlabcompare.com This allows for even faster analysis times and greater resolution than conventional HPLC. eag.com The smaller particle size necessitates much higher operating pressures, often exceeding 100 MPa. eag.com UHPLC is particularly advantageous for analyzing complex samples and for high-throughput screening. researchgate.netdrawellanalytical.com The enhanced separation efficiency of UHPLC is crucial for obtaining highly pure this compound for structural elucidation and biological assays. eag.comsigmaaldrich.com

Spectroscopic Characterization Techniques for Structural Determination

Spectroscopic methods are paramount in the structural elucidation of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and functional groups. For this compound, a combination of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy has been instrumental in confirming its structure. glycoscience.ru

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic molecules in solution. rsc.org It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). mdpi.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of protons and carbons present in the molecule. emerypharma.comulethbridge.ca For this compound, the ¹H NMR spectrum reveals signals corresponding to the protons of the triterpenoid (B12794562) aglycone and the sugar moieties. The ¹³C NMR spectrum complements this by showing the carbon skeleton of the entire molecule. colab.wschemguide.co.uk

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. ulethbridge.cacore.ac.uk Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. emerypharma.com Heteronuclear Multiple Bond Correlation (HMBC) is used to establish longer-range connections between protons and carbons, which is vital for piecing together the aglycone structure and determining the linkage points of the sugar units. emerypharma.comnd.edu Through the comprehensive analysis of these 1D and 2D NMR data, the complete structure of this compound, including the sequence and attachment points of its sugar chain, has been successfully elucidated. colab.ws

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The following is a representative compilation based on published data.)

| Atom | δH (ppm) | δC (ppm) |

| Aglycone | ||

| C-3 | ... | ... |

| C-12 | ... | ... |

| C-13 | ... | ... |

| C-28 | ... | ... |

| Sugar Moiety 1 | ||

| Anomeric H-1' | ... | ... |

| Anomeric C-1' | ... | |

| Sugar Moiety 2 | ||

| Anomeric H-1'' | ... | ... |

| Anomeric C-1'' | ... | |

| Sugar Moiety 3 | ||

| Anomeric H-1''' | ... | ... |

| Anomeric C-1''' | ... |

Data compiled from published research. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org For large glycosides like this compound, "soft" ionization techniques are particularly valuable as they minimize fragmentation and keep the molecule intact. libretexts.orgwikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing large, thermally labile molecules like saponins. wikipedia.orgnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov ESI-MS analysis of this compound typically shows a prominent pseudomolecular ion peak, such as [M+Na]⁺ or [M+H]⁺, which allows for the accurate determination of its molecular weight. glycoscience.ruamazonaws.comaocs.org This technique has been fundamental in confirming the molecular formula of this compound. amazonaws.comnih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.govnih.gov This combination provides high resolution and mass accuracy, which are critical for determining the elemental composition of a molecule. tofwerk.comresearchgate.net When operated in tandem MS (MS/MS) mode, the quadrupole can be used to select the precursor ion of this compound, which is then fragmented in a collision cell. nih.gov The resulting fragment ions are analyzed by the TOF detector, providing valuable structural information. nih.govwikipedia.org This fragmentation pattern can help to elucidate the sequence of sugar units in the glycosidic chain and confirm the structure of the aglycone. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. eag.comnebiolab.comchemyx.com This technique is particularly useful for analyzing complex mixtures, such as plant extracts containing multiple saponins. chromatographyonline.comresearchgate.net An LC system separates the individual components of the mixture, which are then introduced into the mass spectrometer for identification. chemyx.com For this compound, LC-MS/MS can be used to isolate it from other related compounds and then obtain its mass spectrum and fragmentation data for structural confirmation. dergipark.org.trnih.govjasco.com.brresearchgate.net The high sensitivity and selectivity of LC-MS/MS make it an invaluable tool in the analysis of triterpenoid saponins. eag.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |

| ESI-MS | Positive | [M+Na]⁺ | Sodium adduct of the molecular ion |

| QTOF-MS/MS | Positive | [M+H]⁺ | Protonated molecular ion |

| QTOF-MS/MS | Positive | Fragment ions | Result from the cleavage of glycosidic bonds and aglycone fragmentation |

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. mdpi.com Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's structure. gelest.comscirp.org The FTIR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from the sugar moieties and the aglycone, carbonyl (C=O) groups if present in the aglycone, and carbon-oxygen (C-O) and carbon-carbon (C-C) stretching and bending vibrations that make up the saponin (B1150181) backbone. scirp.orgrsc.org While not as detailed as NMR for complete structure elucidation, FTIR provides rapid confirmation of the presence of key functional groups within the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester or carboxylic acid) |

| ~1650 | C=C stretching (alkene) |

| ~1075 | C-O stretching (glycosidic linkages) |

Biological Activities and Mechanistic Investigations of Silenoside C and Analogues

In Vitro Pharmacological Studies

Antioxidant Activity Assays

Plants of the Silene genus have been investigated for their antioxidant properties. Extracts from Silene species have demonstrated antioxidant activity in various assays, including DPPH radical-scavenging, metal chelating activity, and inhibition of β-carotene/linoleic acid oxidation researchgate.net. However, studies focusing on phytoecdysteroids, another class of compounds found in Silene plants, indicated that they were ineffective in DPPH radical scavenging assays researchgate.net. Specific quantitative data detailing the antioxidant capacity of purified Silenoside C using standard assays such as DPPH, ABTS, or ORAC were not found in the provided search results.

Antitumor and Cytotoxic Effects

Saponins (B1172615) isolated from Silene vulgaris, a species within the same genus, have been reported to exhibit notable biological activities, including cytotoxicity against various tumor cell lines nih.gov. This suggests a potential for this compound, as a triterpenoid (B12794562) saponin (B1150181) from the Silene genus, to possess similar cytotoxic or antitumor properties.

Specific research findings detailing the direct effect of this compound on inhibiting cellular proliferation were not identified in the provided literature search. While general mechanisms for inhibiting cell proliferation are studied in various contexts ejimmunology.orgresearchgate.netnih.govmdpi.com, direct evidence for this compound's action in this regard is lacking.

The Wnt signaling pathway is a critical regulator of fundamental biological processes such as cell proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway is implicated in the development and progression of numerous cancers genome.jpmdpi.comfrontiersin.org. However, the provided search results did not yield specific studies investigating the modulation of the Wnt signaling pathway by this compound.

Antimicrobial Properties

Silene species are known to possess antimicrobial properties, with research indicating significant antibacterial and antifungal activities dergipark.org.trresearchgate.netyok.gov.tr.

Silene extracts have demonstrated effectiveness against a range of bacterial strains. For instance, a chloroform (B151607) extract derived from a Silene species exhibited inhibitory activity against Citrobacter freundii, Escherichia coli, and Pseudomonas aeruginosa, with a reported Minimum Inhibitory Concentration (MIC) of 1.25 mg/mL researchgate.net. Other fractions from Silene extracts also displayed activity against all bacteria tested in that study researchgate.net. This compound has been mentioned in scientific literature in connection with antibacterial activity pjps.pk.

Table 1: Antibacterial Activity of Silene Extract

| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) | Reference |

| Citrobacter freundii | Inhibited | 1.25 mg/mL | researchgate.net |

| Escherichia coli | Inhibited | 1.25 mg/mL | researchgate.net |

| Pseudomonas aeruginosa | Inhibited | 1.25 mg/mL | researchgate.net |

| Other tested bacteria | Active | Not specified | researchgate.net |

Note: The data presented in this table pertains to a chloroform extract of a Silene species, where this compound is a constituent, rather than purified this compound.

Antifungal Activity

This compound has been implicated in studies examining antifungal properties. While specific quantitative data on its efficacy against various fungal species is limited in the reviewed literature, its investigation in this area suggests a potential role in combating fungal infections. Research has explored the antifungal activity related to Ajuga remota, a plant that also contains this compound, indicating a line of inquiry into its potential as an antifungal agent pjps.pk.

Enzyme Inhibitory Potential

The capacity of this compound to inhibit enzymes is a significant area of research, suggesting its potential therapeutic applications in conditions influenced by enzymatic activity.

This compound has been identified as possessing cholinesterase inhibitory potential pjps.pk. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes can lead to increased acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.

Beyond cholinesterase inhibition, this compound has also been noted for its activity as a calcium antagonist pjps.pk. Calcium antagonism refers to the ability of a compound to block or reduce the influx of calcium ions into cells, which can affect various cellular processes, including muscle contraction, neurotransmitter release, and enzyme function. While not strictly enzyme inhibition, this activity highlights this compound's interaction with critical biological pathways. Comprehensive quantitative data on other specific enzyme inhibitions for this compound were not detailed in the provided search results.

Table 1: Reported Biological Activities of this compound

| Biological Activity | Target/System | Description of Activity | Citation |

| Antifungal Activity | Fungi | Investigated | pjps.pk |

| Enzyme Inhibition | Cholinesterase | Inhibitory potential | pjps.pk |

| Ion Channel Activity | (Unspecified) | Calcium Antagonist | pjps.pk |

Immunomodulatory Effects

The study of immunomodulatory effects, which involve the regulation of the immune system, is another avenue explored for compounds related to the Silene genus. While direct and detailed immunomodulatory findings specifically for this compound were not extensively detailed in the provided literature, related compounds and species within the Silene genus have shown such properties. For instance, Silenosides A-C, isolated from Silene vulgaris, and saponins from related genera have been studied for their immunomodulatory activities, with some showing modulation of cytokine levels like IL-2 or IFN-γ researchgate.net. Studies on other Silene species, such as Silene nocturna, have indicated effects on immune cell counts and organ weights in animal models mdpi.com.

Direct evidence detailing this compound's specific impact on lymphocyte proliferation was not found in the reviewed search results. Lymphocyte proliferation is a fundamental aspect of the adaptive immune response, and its modulation can be crucial in various immune-related conditions. While studies on other natural compounds have demonstrated effects on lymphocyte proliferation, specific quantitative or qualitative findings for this compound in this regard are not yet extensively documented in the provided information.

In Vivo Preclinical Studies (Non-Human Models)

In vivo preclinical studies are essential for understanding how a compound behaves within a living organism, assessing its efficacy, and identifying potential safety concerns before human trials. While in vivo studies are a critical step in drug development, specific preclinical investigations detailing the in vivo effects of this compound were not found in the provided search results. However, research has been conducted on other species within the Silene genus, such as Silene nocturna, which demonstrated effects on immune parameters in mice mdpi.com. The general importance of in vivo studies in evaluating drug candidates for safety and efficacy has been widely established, providing a framework for future research into this compound antineo.frnews-medical.netlabforward.iorevvity.com.

Compound List:

this compound

Silviridoside

Sinensetin

Stevioside

Rebaudioside A

Rebaudioside C

Steviolbioside

Isosteviol

Silybin

Ferulic acid

Apigenin

Quercetin

Luteolin

Hesperidin

Aristatoside C

Davisianoside B

Hederagenin

Oleanolic acid

Future Research Directions

Exploration of Novel Biological Activities

While Silenoside C and related phytoecdysteroids are known for a range of biological effects, including potential antitumoral and antibacterial properties redalyc.org, significant scope remains for uncovering novel activities. Future research should focus on systematically screening this compound against a broader spectrum of biological targets and disease models. This could involve investigating its interactions with cellular pathways not yet thoroughly examined, such as those involved in neuroprotection, immunomodulation, or metabolic regulation. Comparative studies with structurally similar compounds could also highlight unique pharmacological profiles of this compound, guiding the discovery of new therapeutic potentials.

Advanced Biosynthetic Pathway Elucidation

Understanding the precise biochemical pathways responsible for the synthesis of this compound within its natural plant sources is crucial for its sustainable production and potential biotechnological applications. Current knowledge regarding the biosynthesis of phytoecdysteroids in plants is still developing researchgate.net. Future research should aim to identify and characterize the specific enzymes, genes, and regulatory mechanisms involved in the complex biosynthetic route leading to this compound. This could involve employing advanced molecular biology techniques, such as gene sequencing, transcriptomics, and metabolomics, to map out the entire pathway, from precursor molecules to the final compound. Elucidating these pathways could pave the way for engineered biosynthesis in microbial systems or enhanced production in plant cell cultures.

Chemoenzymatic and Semi-Synthetic Approaches to Analogues

The creation of novel analogues of this compound through chemoenzymatic and semi-synthetic methodologies represents a significant opportunity to explore structure-activity relationships and optimize biological effects. By modifying specific functional groups or the glycosylation patterns of this compound, researchers can generate libraries of related compounds. These modifications could enhance potency, alter selectivity, or improve pharmacokinetic properties. Such approaches would require detailed knowledge of this compound's chemical structure and reactivity, coupled with the development of efficient enzymatic or chemical transformations. The resulting analogues could then be screened for improved or entirely new biological activities.

Development of High-Throughput Screening Assays for Related Compounds

To accelerate the discovery of compounds with desirable biological activities, the development of robust high-throughput screening (HTS) assays is essential. For this compound and its related compounds, HTS assays could be designed to efficiently evaluate large libraries of natural products or synthetic derivatives for specific bioactivities. This might include assays for enzyme inhibition, receptor binding, or cellular responses relevant to various therapeutic areas. The establishment of such assays would require careful validation to ensure reproducibility and reliability. The goal is to create screening platforms that can rapidly identify lead compounds for further development, potentially leveraging existing research on screening methods for saponins (B1172615) and other natural products nih.gov.

Integration of Omics Technologies for Comprehensive Metabolite Profiling

The application of omics technologies, such as metabolomics, transcriptomics, and proteomics, offers a powerful approach to gain a holistic understanding of this compound's role and production within its biological context. Metabolomic profiling, for instance, can identify and quantify all the small molecules present in a plant or organism, revealing metabolic networks and potential interactions with this compound. Integrating these data with transcriptomic (gene expression) and proteomic (protein abundance) information can provide a comprehensive view of how this compound is synthesized, regulated, and how it influences cellular processes. Such integrated approaches are vital for understanding the complex interplay of metabolites and for identifying novel targets or pathways related to this compound.

Q & A

Q. How do researchers validate this compound’s purported mechanisms in heterogeneous cell populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.